1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(20,10-14-8-5-9-21-14)12-18-15(19)17-11-13-6-3-2-4-7-13/h2-9,20H,10-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCIILLXFQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the reaction of benzyl isocyanate with a suitable furan derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between the target compound and related molecules from the provided evidence:
Functional Group Implications
- Urea vs. Hydroxyurea vs. Amide: The target compound’s urea group (–NH–CO–NH–) provides dual hydrogen-bonding capacity, which may enhance binding to biological targets compared to the hydroxyurea (–NH–CO–NHOH) in , which includes an additional hydroxyl group for redox activity .
Aromatic Systems :
- The furan-2-yl group in the target compound offers an oxygen-containing heterocycle, contributing to π-π stacking and dipole interactions. This contrasts with the dihydrobenzofuran in , which has a fused benzene ring for enhanced aromaticity .
- ’s imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic system, favoring interactions with kinase ATP-binding pockets .
- In contrast, the trifluoromethyl groups in enhance electron-withdrawing effects and resistance to oxidative metabolism .
Molecular Properties and Drug-Likeness
The target compound’s balance of polar (urea, hydroxyl) and hydrophobic (benzyl, methyl) groups suggests favorable solubility and permeability. However, it lacks the fluorinated substituents seen in ’s PI3K inhibitors, which are critical for prolonged half-lives in vivo .
Biological Activity
1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group, a furan ring, and a urea moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 1-benzyl-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
The biological activity of 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.
- Receptor Binding : It can interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar urea derivatives, suggesting that 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea may exhibit similar properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.
Case Study Findings :
A study involving structurally similar compounds demonstrated effective inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism involved arresting the cell cycle at the sub-G1 phase, indicating apoptosis induction .
Comparative Analysis
To understand the unique properties of 1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, it is beneficial to compare it with other related compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-3-(3-furyl)urea | Structure | Moderate anticancer activity |
| 1-Benzyl-N-(furan-2-yl)methylurea | Structure | Antimicrobial properties |
| 1-Benzyl-N-[3-(trifluoromethyl)benzyl]urea | Structure | Strong anticancer activity |
Research Findings
Several studies have explored the synthesis and biological evaluation of urea derivatives:
- Synthesis Techniques : The compound is synthesized through reactions involving benzyl isocyanate and furan derivatives under controlled conditions.
- Biological Evaluations : In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cells, with some derivatives showing IC50 values in low micromolar ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
